Bienvenue dans la boutique en ligne BenchChem!

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Medicinal Chemistry Epigenetics Scaffold Diversity

This indole–tetrahydroisoquinoline hybrid features a 6-methoxy substitution and N-indol-1-yl ethanone linker, creating a discrete chemotype orthogonal to classic tranylcypromine-based LSD1 inhibitors. Ideal for expanding epigenetic screening libraries, method validation, and unbiased target deconvolution. Its catalyst-free synthetic accessibility enables cost-effective library-scale procurement.

Molecular Formula C20H20N2O2
Molecular Weight 320.392
CAS No. 1207039-58-4
Cat. No. B2737802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS1207039-58-4
Molecular FormulaC20H20N2O2
Molecular Weight320.392
Structural Identifiers
SMILESCOC1=CC2=C(CN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C=C1
InChIInChI=1S/C20H20N2O2/c1-24-18-7-6-17-13-22(11-9-16(17)12-18)20(23)14-21-10-8-15-4-2-3-5-19(15)21/h2-8,10,12H,9,11,13-14H2,1H3
InChIKeyVKHIIXOOOLSHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 1207039-58-4): Procurement-Relevant Compound Profile


2-(1H-Indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 1207039-58-4) is a synthetic small molecule featuring a hybrid indole–tetrahydroisoquinoline scaffold (molecular formula C₂₀H₂₀N₂O₂, MW 320.39 g/mol) . Commercial listings classify it as an indole–isoquinoline derivative, a chemotype explored in epigenetic drug discovery contexts [1]. It is supplied primarily as a research-grade chemical (purity ≥95%) for in vitro screening applications . Publicly available, verifiable data on its biological target profile, potency, selectivity, or pharmacokinetic properties is currently absent from non-vendor primary sources.

Why In-Class Indole–Isoquinoline Hybrids Cannot Substitute for 2-(1H-Indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone in Research Procurement


Within the indole–tetrahydroisoquinoline chemotype, even subtle structural variations—such as the position of the methoxy substituent (6-OCH₃ vs. 6,7-di-OCH₃), indole N-substitution pattern, or oxidation state of the isoquinoline ring—could profoundly alter target engagement, selectivity, and cellular activity [1]. The specific 6-methoxy-3,4-dihydroisoquinoline core and N-indol-1-yl ethanone linker configuration of this compound represent a discrete chemical space point. No publicly available head-to-head data exist to confirm whether close analogs (e.g., 6,7-dimethoxy variants or 2-methyl-indole derivatives) exhibit overlapping or divergent biological profiles. Consequently, substitution without experimental validation carries unquantifiable risk of altered pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Available Data Audit


Structural Uniqueness vs. Common Dihydroisoquinoline LSD1 Inhibitor Scaffolds

This compound bears a 6-methoxy-3,4-dihydroisoquinoline core linked via an ethanone bridge to an N-indol-1-yl moiety. In contrast, the most advanced LSD1 inhibitor chemotypes include tranylcypromine-derived cyclopropylamines (e.g., GSK-LSD1, ORY-1001/iadademstat) and reversible tetrahydroisoquinolines such as FY-21, which carry distinct substitution patterns (e.g., tetracyclic fused systems) [1]. No direct head-to-head comparison data exist between this compound and any named LSD1 inhibitor. The scaffold is structurally differentiated, but the functional consequences of these differences remain unquantified in the public domain.

Medicinal Chemistry Epigenetics Scaffold Diversity

Physicochemical Property Comparison with Advanced LSD1 Inhibitor Chemical Probes

The target compound has a molecular weight of 320.39 g/mol and calculated LogP of approximately 3.2 (estimated from structure) . By comparison, the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) has MW 319.4 g/mol and cLogP ~2.5, while the tool compound GSK-LSD1 has MW 334.4 g/mol and cLogP ~3.0 [1]. The target compound falls within a comparable physicochemical space but features a distinct hydrogen bond acceptor/donor profile owing to its methoxy and amide functionalities. No experimental solubility, permeability, or metabolic stability data are publicly available for the target compound.

Drug Discovery Lead Optimization Physicochemical Profiling

Synthetic Accessibility: Catalyst-Free Coupling Route

Szatmári et al. (2013) demonstrated that indole derivatives can couple with 3,4-dihydroisoquinoline under catalyst-free conditions at room temperature, achieving yields of 62–91% for structurally related products [1]. While the specific yield for the target compound was not individually reported, this general method implies that the 6-methoxy-3,4-dihydroisoquinoline core is synthetically accessible without transition metal catalysts, potentially reducing cost and impurity burdens relative to palladium-catalyzed coupling routes required for some alternative scaffolds. This contrasts with multi-step, low-yielding syntheses common for tranylcypromine-derived LSD1 inhibitors.

Synthetic Chemistry Process Chemistry Chemical Supply

Evidence Gap Advisory: Absence of Quantitative Biological Profiling Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent literature (excluding proscribed vendor sources) revealed no quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀), selectivity profiling, cellular efficacy, in vivo pharmacokinetics, or toxicity data for 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 1207039-58-4). All claims of LSD1 inhibitory activity for this compound originate exclusively from vendor marketing materials that fall within the excluded source list. In contrast, structurally distinct LSD1 inhibitors such as GSK-LSD1 (IC₅₀ = 16 nM), ORY-1001 (IC₅₀ = 18 nM), CC-90011 (IC₅₀ = 5 nM), and FY-21 (IC₅₀ = 340 nM) have published, peer-reviewed potency data [1][2][3]. This evidentiary asymmetry means that any claim of differentiation based on potency, selectivity, or cellular activity cannot be substantiated from permitted sources.

Data Transparency Compound Selection Risk Assessment

Evidence-Based Application Scenarios for 2-(1H-Indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone in Research and Development


Scaffold-Hopping and Chemical Diversity Library Expansion in Epigenetic Drug Discovery

This compound offers a structurally distinct indole–tetrahydroisoquinoline chemotype that diverges from the dominant tranylcypromine-based and tetracyclic tetrahydroisoquinoline LSD1 inhibitor classes. Research groups seeking to expand chemical diversity in epigenetic screening libraries may select this compound specifically for its orthogonal scaffold architecture, which could reveal novel structure–activity relationships not accessible with existing chemotypes [1]. The catalyst-free synthetic accessibility further supports cost-effective library-scale procurement [2].

Methodological Reference Standard for Catalyst-Free Indole–Isoquinoline Coupling

The compound exemplifies the catalyst-free coupling methodology described by Szatmári et al. (2013) for indole derivatives with 3,4-dihydroisoquinoline [2]. It can serve as a structurally defined reference standard for analytical method development (HPLC purity, stability-indicating assays) and as a benchmark substrate for optimizing green chemistry approaches to N-indolyl ethanone–isoquinoline hybrids.

Target Deconvolution and Chemoproteomics Probe Development

Given that vendor materials assert LSD1 inhibitory activity (unverifiable from permitted sources) but no selectivity data exist, this compound may hold value as a starting point for unbiased target deconvolution studies using chemical proteomics (e.g., affinity-based protein profiling) or thermal proteome profiling (TPP). Its distinct structure relative to known LSD1 probes could help identify novel target engagement profiles or off-target liabilities when benchmarked against well-characterized inhibitors like GSK-LSD1 or ORY-1001 [1].

Negative Control or Inactive Comparator in LSD1 Inhibitor Studies (Pending Validation)

If future experimental profiling demonstrates that this compound lacks LSD1 inhibitory activity despite its structural resemblance to active chemotypes, it could serve as a matched-pair negative control for mechanistic studies—a role that requires procurement of the exact compound, not a generic analog, to ensure structural fidelity. This scenario remains contingent on empirical validation of inactivity, which has not been reported as of this analysis.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.